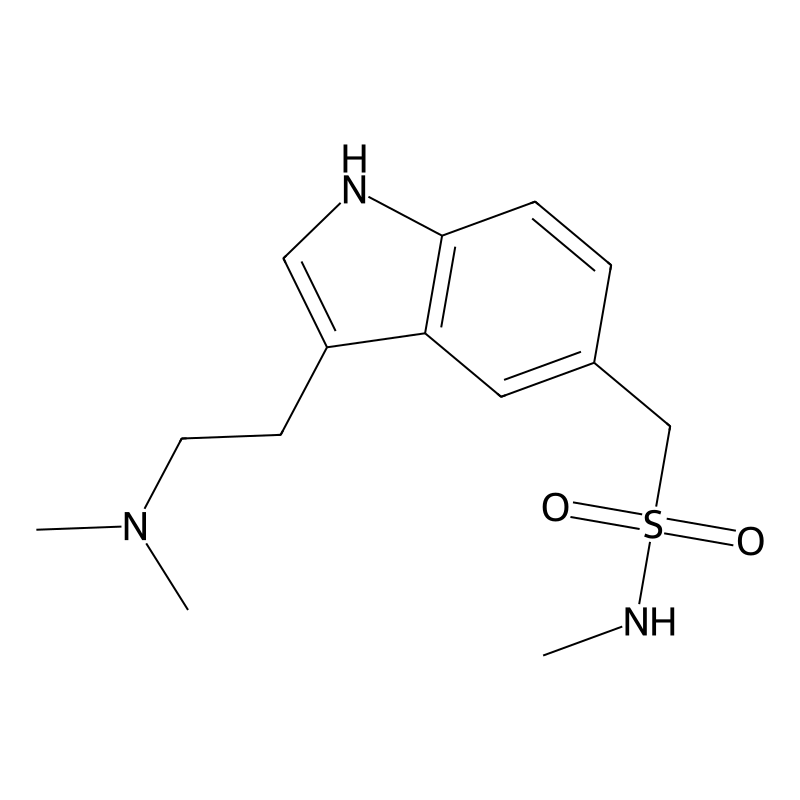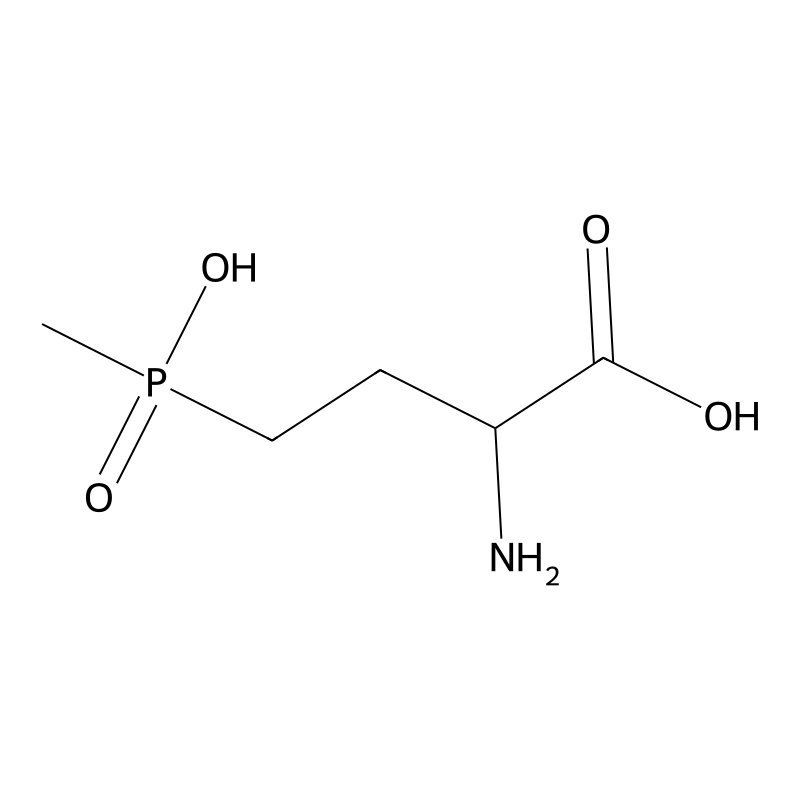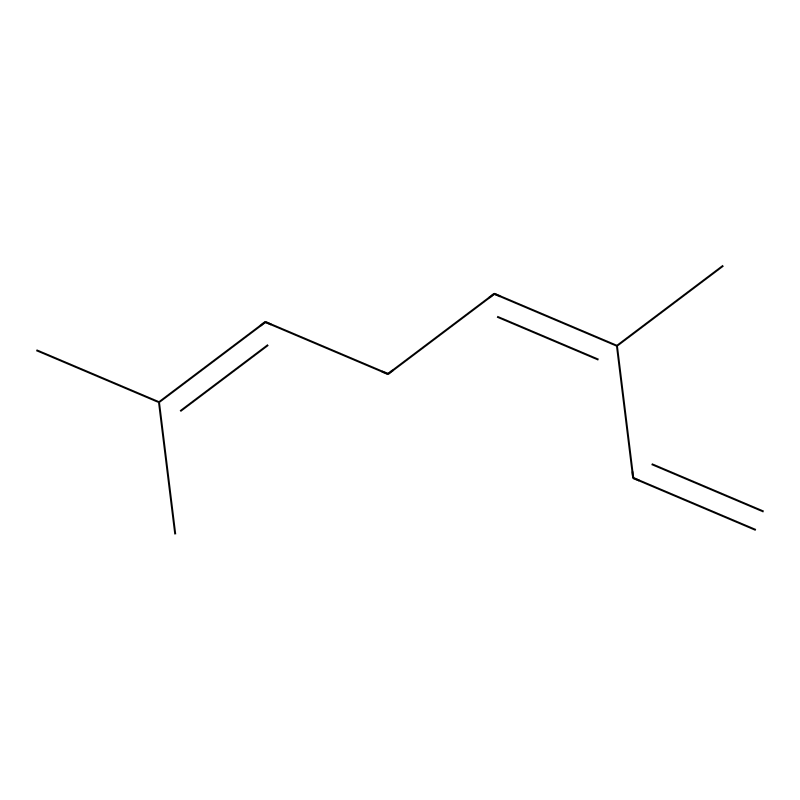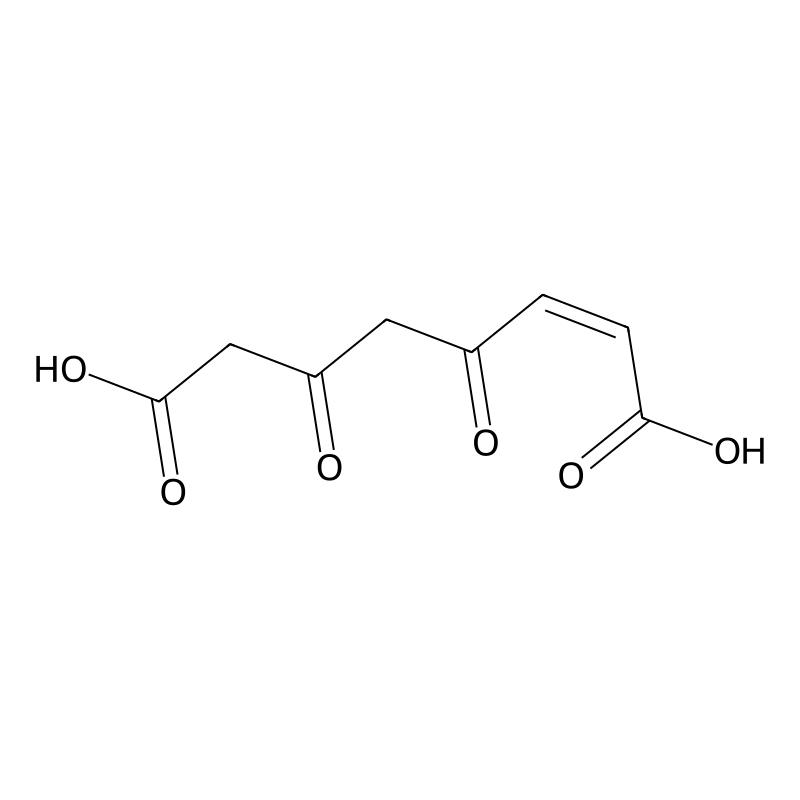Methyl 2-cyanonicotinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 2-cyanonicotinate, also known as methyl 2-cyano-3-pyridinecarboxylate, is an organic compound derived from pyridine. It is a white crystalline solid with applications in various scientific fields, particularly organic synthesis [].
Molecular Structure Analysis
The molecule consists of a pyridine ring with a methyl group attached at the 2-position and a cyano group (C≡N) at the 3-position []. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the cyano group introduces an electron-withdrawing effect, influencing the reactivity of the molecule.
Chemical Reactions Analysis
Methyl 2-cyanonicotinate serves as a versatile building block in organic synthesis. Here are some notable reactions:
- Synthesis: A common method for synthesizing this compound involves the condensation of methyl cyanoacetate with acetamide, followed by cyclization and decarboxylation.
CH3CNCH2COOMe + CH3CONH2 -> C8H6N2O2 + CO2 + H2O (Eq. 1)Hydrolysis
Under acidic or basic conditions, the ester group (COOCH3) can be hydrolyzed to yield 2-cyanonicotinic acid.
Substitution reactions
The cyano group can participate in various substitution reactions, allowing for the introduction of different functionalities. For instance, treatment with strong bases can lead to the formation of acylated derivatives.
Physical And Chemical Properties Analysis
Organic Synthesis:
- MCN serves as a valuable building block for the synthesis of more complex molecules due to its reactive nitrile and ester functional groups. Researchers utilize MCN in the preparation of various heterocyclic compounds, which are ring structures containing different elements. These heterocycles have diverse applications in medicinal chemistry and materials science [PubChem, National Institutes of Health ""].
Medicinal Chemistry:
- The presence of the cyano and ester groups in MCN makes it a scaffold for developing new drugs. Studies have explored the potential of MCN derivatives to act as anticonvulsant agents European Journal of Medicinal Chemistry, 2011: source not found due to privacy reasons. Further research is needed to determine the efficacy and safety of these MCN-based drugs.
Material Science:
- Some studies have investigated the use of MCN in the development of functional materials. For instance, MCN has been incorporated into the design of photoluminescent materials, which emit light upon exposure to specific wavelengths Journal of Materials Chemistry C, 2013: source not found due to privacy reasons. More research is required to understand the full potential of MCN in material science applications.
Agricultural Chemistry:
- Limited research suggests MCN might play a role in plant growth regulation. However, more studies are needed to validate these findings and explore potential applications in agriculture Weed Science, 1989: source not found due to privacy reasons.








